2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound that features a cyclohexene ring fused to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexenone with an appropriate indanone derivative in the presence of a strong acid or base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as vanadium or palladium complexes can be employed to facilitate the cyclization reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Indanone: A compound with applications in organic synthesis and materials science.
Uniqueness
2-(Cyclohex-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the development of new materials and therapeutic agents .
Properties
CAS No. |
1601995-35-0 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H16O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h2,4-6,8-9,11,14H,1,3,7,10H2 |
InChI Key |
IDVLLDLQJIJNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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